

# An In-depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,2,2,4'-Tetrafluoroacetophenone**

Cat. No.: **B1329349**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,2,2,4'-Tetrafluoroacetophenone**, with the IUPAC name 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone, is a significant fluorinated building block in the fields of medicinal chemistry and materials science.<sup>[1]</sup> Its structure, featuring a trifluoromethyl group and a fluorinated phenyl ring, imparts unique chemical properties that are highly valued in the synthesis of complex molecules.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

## Chemical and Physical Properties

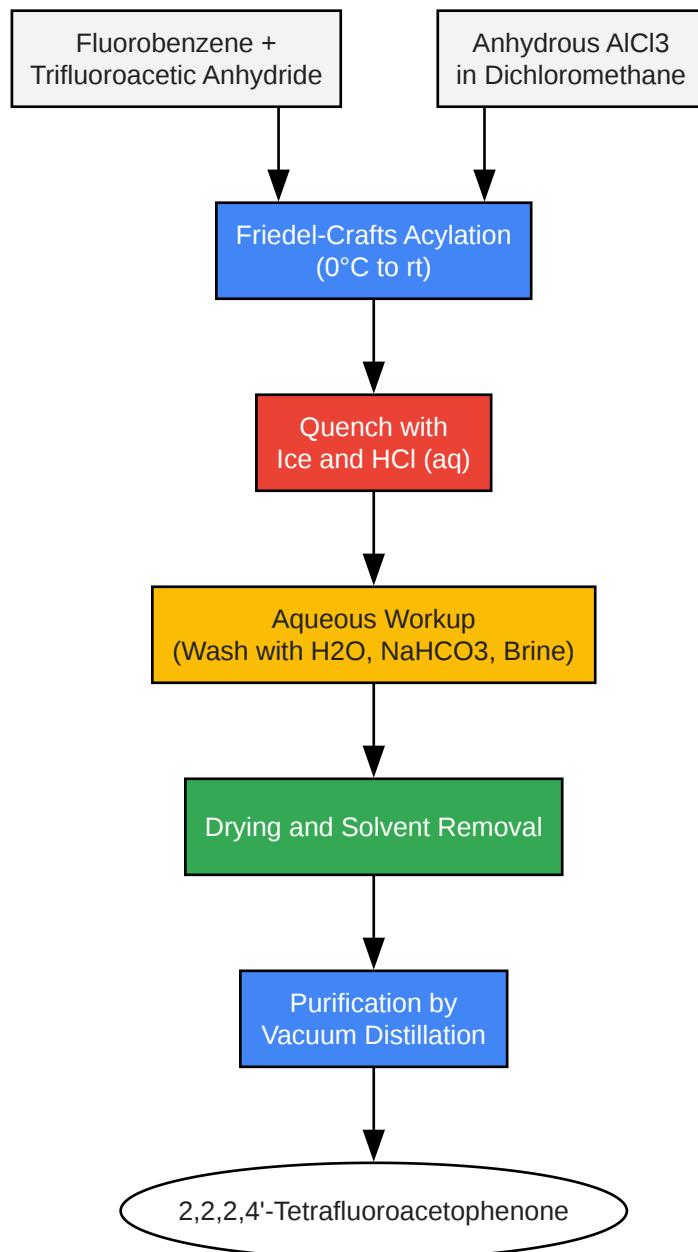
The key quantitative data for **2,2,2,4'-Tetrafluoroacetophenone** are summarized in the table below for easy reference and comparison.

| Property                              | Value                                                                                   | Citations                               |
|---------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name                            | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone                                              | <a href="#">[3]</a> <a href="#">[4]</a> |
| Synonyms                              | $\alpha,\alpha,\alpha,4-$<br>Tetrafluoroacetophenone, p-<br>Fluorotrifluoroacetophenone | <a href="#">[4]</a>                     |
| CAS Number                            | 655-32-3                                                                                | <a href="#">[3]</a>                     |
| Molecular Formula                     | $C_8H_4F_4O$                                                                            | <a href="#">[3]</a>                     |
| Molecular Weight                      | 192.11 g/mol                                                                            |                                         |
| Appearance                            | White or colorless to light yellow powder to lump to clear liquid                       |                                         |
| Melting Point                         | 24-27 °C (lit.)                                                                         | <a href="#">[1]</a>                     |
| Boiling Point                         | 66-67 °C at 34 mmHg (lit.)                                                              | <a href="#">[1]</a>                     |
| Density                               | 1.37 g/mL at 25 °C (lit.)                                                               |                                         |
| Refractive Index (n <sub>20/D</sub> ) | 1.448 (lit.)                                                                            |                                         |
| Flash Point                           | 32 °C (89.6 °F) - closed cup                                                            |                                         |
| InChI                                 | 1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11,12)/h1-4H                                      |                                         |
| SMILES                                | <chem>Fc1ccc(cc1)C(=O)C(F)(F)F</chem>                                                   |                                         |

## Experimental Protocols

### Synthesis of 2,2,2,4'-Tetrafluoroacetophenone via Friedel-Crafts Acylation

The most common method for the synthesis of **2,2,2,4'-Tetrafluoroacetophenone** is the Friedel-Crafts acylation of fluorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.[\[5\]](#)


**Materials:**

- Fluorobenzene
- Trifluoroacetic anhydride (TFAA)
- Anhydrous Aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Nitrogen or Argon gas supply

**Procedure:**

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere.
- The mixture is cooled to 0 °C in an ice bath.
- A solution of trifluoroacetic anhydride in anhydrous dichloromethane is added dropwise to the stirred suspension.
- Following the addition, a solution of fluorobenzene in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

- The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield **2,2,2,4'-tetrafluoroacetophenone**.

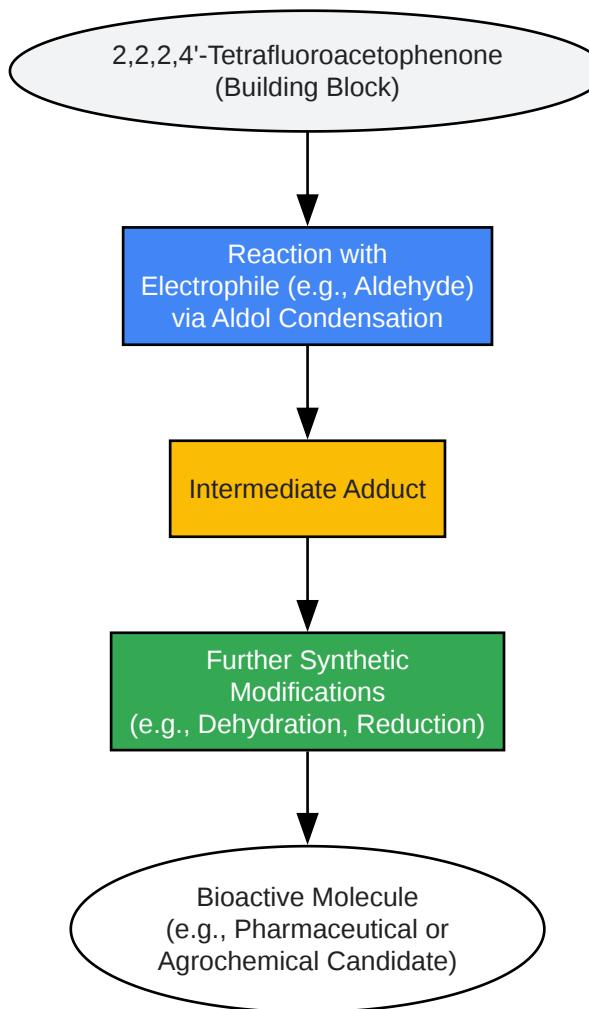
[Click to download full resolution via product page](#)

### Synthesis Workflow for 2,2,2,4'-Tetrafluoroacetophenone

## Role in the Synthesis of Bioactive Molecules

**2,2,2,4'-Tetrafluoroacetophenone** is a versatile intermediate in the synthesis of more complex and biologically active molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[6]</sup> The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which can improve the efficacy of drug candidates.

One example of its application is in aldol condensation reactions to create larger molecules with potential biological activity.


Representative Aldol Reaction Protocol:

Materials:

- **2,2,2,4'-Tetrafluoroacetophenone**
- An appropriate ketone or aldehyde
- A suitable base (e.g., sodium hydroxide, lithium diisopropylamide) or acid catalyst
- An appropriate solvent (e.g., ethanol, tetrahydrofuran)

Procedure:

- In a reaction vessel, **2,2,2,4'-tetrafluoroacetophenone** is dissolved in the chosen solvent.
- The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the base used).
- The base is added slowly to generate the enolate.
- The second carbonyl compound (ketone or aldehyde) is then added to the reaction mixture.
- The reaction is stirred until completion, as monitored by TLC or LC-MS.
- The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).
- The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography to yield the aldol adduct.



[Click to download full resolution via product page](#)

Logical Relationship of **2,2,2,4'-Tetrafluoroacetophenone** as a Synthetic Intermediate

## Applications in Research and Drug Development

The primary application of **2,2,2,4'-tetrafluoroacetophenone** lies in its role as a precursor in organic synthesis. The presence of the trifluoromethyl group is a key feature, as its incorporation into organic molecules can significantly alter their physical and biological properties. In drug development, this can lead to:

- Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, potentially increasing the half-life of a drug.
- Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

- Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.

Due to these properties, **2,2,2,4'-tetrafluoroacetophenone** is a valuable starting material for the synthesis of a wide range of compounds, including enzyme inhibitors, receptor agonists/antagonists, and novel agrochemicals.

## Conclusion

**2,2,2,4'-Tetrafluoroacetophenone** is a key fluorinated intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods such as Friedel-Crafts acylation. Its primary value to researchers and drug development professionals lies in its utility as a building block for introducing a trifluoromethylated phenyl moiety into more complex structures, thereby enabling the fine-tuning of the properties of bioactive molecules. This technical guide provides the foundational information necessary for the effective use of this versatile compound in a research and development setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2,2,4'-TETRAFLUOROACETOPHENONE | 655-32-3 [chemicalbook.com]
- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 3. 2,2,2,4'-Tetrafluoroacetophenone [webbook.nist.gov]
- 4. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. nbino.com [nbino.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329349#2-2-2-4-tetrafluoroacetophenone-iupac-name>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)